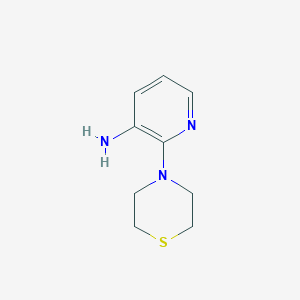

2-(4-thiomorpholinyl)-3-Pyridinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiomorpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRQBHZPUKCMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for the Preparation of 2 4 Thiomorpholinyl 3 Pyridinamine

Retrosynthetic Analysis and Strategic Disconnections for 2-(4-thiomorpholinyl)-3-Pyridinamine

A logical retrosynthetic analysis of this compound suggests two primary disconnection points, as illustrated below. The first involves the C-N bond between the pyridine (B92270) ring and the thiomorpholine (B91149) nitrogen. The second targets the C-N bond of the amino group at the 3-position of the pyridine ring.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection 1: C(pyridine)-N(thiomorpholine) Bond

This strategy involves the formation of the bond between the pyridine C2 carbon and the thiomorpholine nitrogen. This disconnection leads to a 2-halo-3-aminopyridine or a related precursor and thiomorpholine. This approach is common and relies on nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Disconnection 2: C(pyridine)-N(amine) Bond

This alternative disconnection focuses on the formation of the C3-NH2 bond. This would typically involve the reduction of a 3-nitropyridine (B142982) precursor. This approach is also widely used in the synthesis of various aminopyridine derivatives.

A plausible synthetic pathway, derived from these disconnections, would start with a readily available 2-chloro-3-nitropyridine (B167233). nih.gov Nucleophilic aromatic substitution with thiomorpholine would yield 4-(3-nitropyridin-2-yl)thiomorpholine. Subsequent reduction of the nitro group would then afford the target compound, this compound. This approach is often favored due to the high reactivity of the 2-position in 3-nitropyridines towards nucleophilic attack. nih.gov

Classical and Modern Synthetic Approaches to the Pyridinamine Core

The synthesis of the 2-aminopyridine (B139424) core is a cornerstone of many synthetic routes. A variety of methods, both classical and modern, have been developed.

The Chichibabin reaction , a classical method, involves the direct amination of pyridine with sodium amide. However, this reaction often suffers from harsh conditions and the formation of side products. rsc.org

More contemporary approaches often involve the reduction of a corresponding nitropyridine. rsc.org For instance, 2-nitropyridine (B88261) can be reduced to 2-aminopyridine using catalytic hydrogenation with a palladium catalyst. rsc.org

Another modern and efficient method is the transition-metal-free nucleophilic substitution of a 2-halopyridine. rsc.org For example, 2-fluoropyridine (B1216828) can react with acetamidine (B91507) hydrochloride in water to produce 2-aminopyridine with high chemoselectivity and yield. rsc.org This method is advantageous due to its mild conditions and the use of an inexpensive ammonia (B1221849) source. rsc.org

Metal-catalyzed reactions have also become prominent. The palladium-catalyzed amination of 2-bromopyridine (B144113) using (Me3Si)2NHLi has been shown to produce 2-aminopyridine in high yield. rsc.org Copper-catalyzed aminations of 2-halogenopyridines are also widely used due to their high yields and mild reaction conditions. rsc.org

Multi-component reactions offer a streamlined approach to constructing the pyridinamine core. For instance, a one-pot reaction involving a 2,4-pentadiene nitrile compound and an amine can yield 2-amino pyridine compounds. google.com

Installation and Functionalization of the Thiomorpholine Moiety in Heterocyclic Systems

The introduction of a thiomorpholine group onto a heterocyclic ring is a key step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

In the context of this compound, a common precursor is a 2-halopyridine derivative, such as 2-chloro-3-nitropyridine. guidechem.com The reaction of this precursor with thiomorpholine, often in the presence of a base, leads to the formation of the C-N bond and the installation of the thiomorpholine moiety. guidechem.com This SNAr reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a versatile and powerful method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction can be used to couple thiomorpholine with a variety of aryl and heteroaryl halides or triflates. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, incorporating sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.orgacsgcipr.org

Modern Catalytic Methods in the Synthesis of this compound

Modern catalytic methods have revolutionized the synthesis of complex molecules like this compound, offering improved efficiency, selectivity, and sustainability.

Metal-Catalyzed Cross-Coupling Reactions:

The Buchwald-Hartwig amination stands out as a key method for the crucial C-N bond formation between the pyridine ring and the thiomorpholine moiety. numberanalytics.com This palladium-catalyzed reaction is highly versatile, accommodating a broad range of aryl halides and amines, including cyclic secondary amines like thiomorpholine. numberanalytics.com The use of specialized phosphine ligands is critical for the success of these couplings, enabling reactions with even challenging substrates under relatively mild conditions. acsgcipr.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

| Catalyst System | Reactants | Product | Reference |

| Pd(OAc)2 / Ligand | Aryl Halide, Amine | Aryl Amine | rsc.org |

| [Pd(NHC)(R-allyl)Cl] | Aryl Halide, Amine | Aryl Amine | rsc.org |

| Copper Catalyst | 2-Halogenopyridine, Amine | 2-Aminopyridine | rsc.org |

Multicomponent Reactions (MCRs):

MCRs offer an atom-economical and efficient route to complex molecules by combining three or more reactants in a single step. For the synthesis of the pyridinamine core, a one-pot reaction of enaminones, a 1,3-dicarbonyl compound, and an ammonium (B1175870) salt can be employed. researchgate.net This approach, often catalyzed by a Lewis acid such as a gallium salt, allows for the rapid construction of the functionalized pyridine ring system. researchgate.net

Green Chemistry Approaches:

The principles of green chemistry are increasingly being applied to the synthesis of pyridinamine derivatives. This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of microwave irradiation to reduce reaction times and energy consumption. rsc.orgresearchgate.net For instance, the synthesis of 2-aminopyridine derivatives has been achieved in water under catalyst-free conditions, highlighting a move towards more sustainable synthetic practices. rsc.org

Optimization of Reaction Conditions and Process Development for Scalability

Optimizing reaction conditions is crucial for transitioning a laboratory-scale synthesis to a larger, industrial scale. Key parameters that are typically investigated include the choice of solvent, catalyst loading, reaction temperature, and reaction time.

For instance, in a three-component cyclization reaction to form a pyridine ring, water was identified as the most effective and environmentally friendly solvent. researchgate.net The optimization of catalyst loading is also critical; for example, in the synthesis of certain pyridine derivatives, 5 mol% of a specific catalyst was found to be sufficient. researchgate.net

Temperature is another key variable. In the synthesis of functionalized pyridines, a temperature of 70°C was found to be optimal. researchgate.net High-pressure reactors, such as the Q-tube, can also be employed to improve yields and reduce reaction times, offering a cost-effective alternative to microwave reactors for certain reactions. nih.gov The use of such reactors allows for safe operation at elevated pressures and temperatures, which can significantly accelerate reaction rates. nih.gov

Table 2: Optimization of a Model Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A | Toluene | 80 | 12 | 65 |

| 2 | Catalyst A | Dioxane | 100 | 8 | 78 |

| 3 | Catalyst B | Toluene | 80 | 12 | 72 |

| 4 | Catalyst B | Dioxane | 100 | 6 | 92 |

The data in the table above illustrates a typical optimization process where different catalysts, solvents, and reaction times are screened to identify the optimal conditions for a given transformation.

Stereoselective Synthesis Considerations for this compound and its Analogues

While this compound itself is an achiral molecule, the introduction of stereocenters into its analogues can have a significant impact on their biological activity. Stereoselective synthesis aims to control the formation of these stereocenters to produce a single desired stereoisomer.

For analogues of this compound that may contain chiral centers, for example, on the thiomorpholine ring or as substituents on the pyridine ring, stereoselective synthetic methods would be essential. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials.

For instance, if a substituent were introduced at the 3- or 5-position of the thiomorpholine ring, this would create a stereocenter. A stereoselective synthesis would aim to produce either the (R)- or (S)-enantiomer in high enantiomeric excess. This could be achieved through asymmetric synthesis, for example, by using a chiral catalyst in the installation of the thiomorpholine ring or in a subsequent functionalization step.

While specific examples of stereoselective synthesis for analogues of this compound are not detailed in the provided context, the principles of asymmetric catalysis and stereocontrolled reactions would be directly applicable.

Reaction Mechanisms, Chemical Transformations, and Reactivity Profile of 2 4 Thiomorpholinyl 3 Pyridinamine

Electrophilic and Nucleophilic Reaction Pathways of the Pyridine (B92270) System in 2-(4-thiomorpholinyl)-3-Pyridinamine

The pyridine ring is inherently an electron-deficient aromatic system, making it less susceptible to electrophilic attack compared to benzene. However, the presence of electron-donating groups, such as the amino and thiomorpholinyl substituents in this compound, enhances the ring's electron density and facilitates electrophilic substitution. The amino group at the 3-position strongly activates the ring, directing incoming electrophiles primarily to the 4- and 6-positions. The thiomorpholinyl group at the 2-position, also being electron-donating, further reinforces this directing effect.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. abertay.ac.uk In this compound, the presence of the amino and thiomorpholinyl groups can modulate this reactivity. While these electron-donating groups generally disfavor nucleophilic attack on the ring, reactions can still occur under specific conditions, potentially leading to substitution or ring-opening products.

| Reaction Type | Expected Reactivity | Probable Position of Attack |

| Electrophilic Aromatic Substitution | Activated | 4- and 6-positions |

| Nucleophilic Aromatic Substitution | Deactivated (relative to unsubstituted pyridine) | 2-, 4-, and 6-positions (if forced) |

Influence of the Thiomorpholine (B91149) Substituent on the Reactivity of the Pyridine Ring

The thiomorpholine substituent at the 2-position plays a crucial role in modulating the reactivity of the pyridine ring. As a secondary amine derivative, the nitrogen atom of the thiomorpholine ring can donate its lone pair of electrons into the pyridine ring through resonance, thereby increasing the electron density of the aromatic system. This electron-donating effect is most pronounced at the ortho and para positions relative to the point of attachment, which in this case are the 3- and 5-positions, and to a lesser extent, the 4-position. This increased nucleophilicity of the pyridine ring makes it more susceptible to electrophilic attack.

Furthermore, the sulfur atom in the thiomorpholine ring can also influence reactivity. While sulfur is less electronegative than oxygen, its ability to participate in resonance and its potential to be oxidized to a sulfoxide (B87167) or sulfone can alter the electronic properties and, consequently, the reactivity of the entire molecule.

Intramolecular Cyclizations and Rearrangement Reactions involving the Compound

The presence of the amino group at the 3-position and the thiomorpholine group at the 2-position provides opportunities for intramolecular reactions. For instance, the amino group can act as a nucleophile and participate in intramolecular cyclization if a suitable electrophilic center is present or introduced into the molecule. A potential synthetic route could involve the reaction of the amino group with a functional group on a side chain, leading to the formation of a new fused heterocyclic ring system. For example, intramolecular cobalt(I)-catalyzed [2+2+2] cycloadditions have been used to synthesize tricyclic fused 3-aminopyridines from precursors containing ynamide, nitrile, and alkyne functionalities. nih.gov

Functional Group Interconversions and Derivatization Strategies of this compound

The amino and thiomorpholinyl groups, as well as the pyridine ring itself, offer several sites for functional group interconversions and derivatization. These modifications are often employed in medicinal chemistry to modulate the compound's physicochemical properties and biological activity.

Derivatization of the Amino Group: The primary amino group at the 3-position is a versatile handle for various chemical transformations.

| Reaction | Reagents and Conditions | Product Type |

| Acylation | Acid chlorides, anhydrides in the presence of a base | Amides |

| Alkylation | Alkyl halides, reductive amination | Secondary or tertiary amines |

| Diazotization | Nitrous acid (HONO) | Diazonium salt (can be further substituted) |

Derivatization of the Thiomorpholine Moiety: The thiomorpholine ring can also be modified. The nitrogen atom can be N-alkylated or N-acylated, and the sulfur atom can be oxidized to a sulfoxide or sulfone using appropriate oxidizing agents.

Modification of the Pyridine Ring: Direct modification of the pyridine ring, such as halogenation or nitration, is also a potential derivatization strategy, with the substitution pattern being directed by the existing amino and thiomorpholinyl groups.

Thermal and Photochemical Reactivity of this compound

The thermal and photochemical reactivity of this compound is not extensively documented. However, based on the general behavior of related heterocyclic compounds, some predictions can be made.

Thermal Reactivity: The compound is expected to have moderate thermal stability. At elevated temperatures, decomposition might occur, potentially involving the cleavage of the C-N or C-S bonds of the substituents or degradation of the pyridine ring itself. The presence of the thiomorpholine ring might introduce specific decomposition pathways, such as the elimination of the thiomorpholine moiety or its fragmentation.

Photochemical Reactivity: Pyridines and their derivatives can undergo various photochemical reactions, including isomerization, rearrangement, and addition reactions. researchgate.net The absorption of UV light can promote the molecule to an excited state, which can then undergo transformations not observed under thermal conditions. For instance, photochemical methods have been developed for the functionalization of pyridines via pyridinyl radicals. nih.gov The presence of the amino and thiomorpholinyl groups will influence the absorption spectrum and the nature of the excited states, thereby dictating the specific photochemical pathways that may be accessible.

Computational and Theoretical Chemistry Studies on 2 4 Thiomorpholinyl 3 Pyridinamine

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 2-(4-thiomorpholinyl)-3-pyridinamine. nih.govnih.gov DFT methods, such as B3LYP with a basis set like 6-31G(d,p), can be used to optimize the molecular geometry and calculate various electronic and thermodynamic parameters. nih.govniscair.res.in

Table 1: Hypothetical Calculated Electronic Properties for this compound

| Property | Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The thiomorpholine (B91149) ring in this compound typically adopts a chair conformation, which is its lowest energy state. mdpi.com Conformational analysis can be performed using computational methods to identify the most stable spatial arrangements of the molecule. This involves mapping the potential energy surface by systematically rotating the single bonds, particularly the C-N bond connecting the pyridine (B92270) and thiomorpholine rings.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent). nih.govnih.gov MD simulations track the movements of atoms and can reveal the flexibility of the molecule, the stability of its different conformations, and the nature of its interactions with surrounding solvent molecules. These simulations are crucial for understanding how the molecule might behave in a biological system. nih.gov

Prediction of Reactivity via Frontier Molecular Orbital Theory and Reaction Path Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of this compound. wikipedia.orgyoutube.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.commdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

The locations of the HOMO and LUMO on the molecule can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the aminopyridine moiety is expected to be electron-rich and thus a primary site for electrophilic attack.

Reaction path analysis can be used to model the energetic profile of a potential chemical reaction involving this compound, identifying the transition states and intermediates to determine the reaction mechanism and its feasibility.

Ligand-Target Docking and Molecular Interaction Modeling (Conceptual frameworks, not specific target data)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govniscair.res.in In a conceptual framework, this compound can be docked into the active site of a hypothetical receptor to model its potential binding mode.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. nih.gov For example, the amino group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. The thiomorpholine ring can engage in hydrophobic interactions. Understanding these potential interactions is fundamental for the rational design of more potent and selective analogues. nih.gov

In Silico Screening and Virtual Library Design based on the this compound Scaffold

The this compound structure can serve as a scaffold for the design of virtual libraries of related compounds. mdpi.com In silico screening, or virtual screening, uses computational methods to rapidly assess large libraries of molecules for their potential to bind to a biological target. lnpsolution.comgithub.com

By modifying the scaffold with different functional groups, a diverse virtual library can be generated. These modifications can be systematically evaluated for their predicted effects on binding affinity, selectivity, and pharmacokinetic properties. This approach accelerates the discovery of new lead compounds by prioritizing the synthesis and experimental testing of the most promising candidates. enamine.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Descriptors for Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netresearchgate.net For analogues of this compound, various molecular descriptors can be calculated. nih.gov

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which relate to electrostatic interactions.

Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which relates to the molecule's solubility and ability to cross cell membranes.

By developing a QSAR model from a set of analogues with known activities, the activity of new, unsynthesized compounds can be predicted. nih.gov

Table 2: Common QSAR/QSPR Descriptors

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electrostatic interactions, Reactivity |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Receptor fit, Bulkiness |

| Hydrophobic | LogP (octanol-water partition coefficient) | Membrane permeability, Solubility |

| Topological | Wiener Index, Kier & Hall indices | Molecular branching and connectivity |

Exploration of Molecular Interactions and Biological Target Engagement by 2 4 Thiomorpholinyl 3 Pyridinamine

Methodologies for In Vitro Biochemical Assay Development for Interaction Studies

The initial step in characterizing the biological activity of 2-(4-thiomorpholinyl)-3-Pyridinamine involves the development of robust in vitro biochemical assays. These assays are designed to measure the effect of the compound on a specific biological process or target in a controlled, non-cellular environment. charnwooddiscovery.com The development process is guided by the principle of either target-based drug discovery (TDD) or phenotype-based drug discovery (PDD). charnwooddiscovery.com TDD relies on knowledge of a specific protein target, allowing for the creation of assays to study the compound's direct effect on that target's activity. charnwooddiscovery.com

Key considerations in assay development for studying this compound would include:

Target Selection: Identifying a potential protein target based on computational predictions, structural similarity to known ligands, or phenotypic screening data.

Assay Format: Choosing between various formats such as fluorescence-based assays (e.g., Fluorescence Resonance Energy Transfer - FRET), luminescence-based assays (e.g., AlphaScreen), or label-free methods like Thermal Shift Assays (TSA) and Isothermal Titration Calorimetry (ITC). nih.gov

Reagent Sourcing and Optimization: Obtaining or producing high-quality recombinant proteins and optimizing concentrations of all components (enzyme, substrate, compound) to ensure a reliable and reproducible signal.

Assay Validation: Establishing the assay's performance characteristics, including sensitivity, specificity, linearity, and precision, often summarized by calculating the Z'-factor to assess its suitability for high-throughput screening.

These methodologies provide a foundational framework to begin investigating the specific molecular interactions of this compound. capes.gov.br

Principles of Receptor Binding Assays and Target Identification Strategies

Receptor binding assays are a cornerstone for identifying the specific molecular targets of a compound like this compound and quantifying its binding affinity. giffordbioscience.comwikipedia.org These assays rely on the principle of a ligand binding to a macromolecule, such as a receptor or antibody. wikipedia.org The primary goal is to measure the formation of ligand-receptor complexes to determine binding parameters. giffordbioscience.comwikipedia.org

Key Principles and Strategies:

Radioligand Binding: A classic approach where a radioactively labeled version of a known ligand (a "hot" ligand) competes with the unlabeled test compound (a "cold" ligand, in this case, this compound) for binding to the target receptor. nih.govlabome.com The amount of radioactivity bound to the receptor is measured, allowing for the calculation of the test compound's inhibitory constant (Ki). giffordbioscience.com

Assay Formats: Common formats include filtration assays, where the receptor-ligand complex is captured on a filter, and Scintillation Proximity Assays (SPA), where binding events generate a light signal without the need for a separation step. nih.gov Non-radioactive methods using fluorescence polarization (FP) or time-resolved fluorescence are also widely used. nih.gov

Saturation and Competition Binding: Saturation experiments are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. wikipedia.orgnih.gov Competition assays, where this compound would be tested, determine its ability to displace the radioligand, yielding an IC50 value which can be converted to a Ki value using the Cheng-Prusoff equation. nih.gov

Target Identification: Phenotypic screens may reveal a biological effect of this compound, but the direct molecular target often remains unknown. nih.gov Direct biochemical methods, such as affinity purification using an immobilized version of the compound, can be employed to isolate its binding partners from cell lysates. nih.gov Computational approaches, comparing the compound's structure or activity profile to known drugs, can also predict potential targets. nih.gov

These assays are essential for moving from a compound with an interesting biological effect to identifying its specific molecular target(s), a critical step in drug development. nih.gov

Enzymatic Assays for Characterizing Inhibition or Activation Mechanisms (e.g., acetylcholinesterase inhibition)

Once a target enzyme for this compound is identified, enzymatic assays are employed to characterize the mechanism of its modulatory effect, be it inhibition or activation. A prominent example is the study of acetylcholinesterase (AChE) inhibition, a key strategy in treating Alzheimer's disease. nih.govnih.gov

To investigate if this compound acts as an AChE inhibitor, the following methodologies would be applied:

Colorimetric Assay (Ellman's Method): This is a widely used method to measure AChE activity. nih.govugm.ac.id The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. ugm.ac.id Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified by measuring absorbance at 412 nm. nih.govugm.ac.idacs.org The presence of an inhibitor like this compound would reduce the rate of color formation. nih.gov

Determining Inhibitory Potency (IC50): By testing a range of concentrations of this compound, a dose-response curve can be generated. From this curve, the IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity—can be determined. nih.gov

Kinetic Studies: To understand how the compound inhibits the enzyme, kinetic assays are performed by measuring reaction rates at various concentrations of both the substrate (ATCI) and the inhibitor. nih.gov By analyzing the data using plots like the Lineweaver-Burk plot, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.gov This provides insight into whether the compound binds to the enzyme's active site or an allosteric site. nih.gov

The table below illustrates hypothetical results from an enzymatic assay characterizing the AChE inhibitory activity of this compound compared to a standard inhibitor.

| Compound | IC50 (µM) | Mode of Inhibition |

| This compound | 5.2 | Non-competitive |

| Donepezil (Standard) | 0.025 | Mixed |

This table contains illustrative data for explanatory purposes.

Structural Biology Approaches for Elucidating Protein-Ligand Complexes (e.g., X-ray crystallography of co-crystals, Cryo-EM; focusing on methodology)

To visualize the precise interaction between this compound and its protein target at an atomic level, structural biology techniques are indispensable. frontiersin.orgcreative-biostructure.com X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the principal methods for determining high-resolution 3D structures of protein-ligand complexes. frontiersin.orgcreative-biostructure.com

Methodological Overview:

X-ray Crystallography: This technique has been a cornerstone of drug discovery for decades. creative-biostructure.com

Protein-Ligand Co-crystallization: The first and often most challenging step is to obtain a well-ordered crystal of the target protein in complex with this compound. creative-biostructure.comwikipedia.org This involves purifying the protein and screening a wide range of conditions to induce crystallization.

X-ray Diffraction: The crystal is then exposed to a high-intensity beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. creative-biostructure.com

Structure Determination: The intensities and positions of these spots are measured, and complex computational algorithms are used to calculate an electron density map. nih.gov A molecular model of the protein and the bound ligand is then built into this map and refined to yield an accurate 3D structure. creative-biostructure.comnih.gov This reveals specific interactions like hydrogen bonds and hydrophobic contacts. creative-biostructure.com

Cryo-Electron Microscopy (Cryo-EM): A rapidly advancing technique, particularly for large proteins or complexes that are difficult to crystallize. creative-diagnostics.comnih.gov

Sample Preparation: A solution of the protein-ligand complex is applied to a grid and flash-frozen in liquid ethane, trapping the particles in random orientations within a thin layer of vitreous ice. creative-diagnostics.comnih.gov

Electron Imaging: The frozen grid is imaged in a transmission electron microscope, which generates thousands of 2D projection images of the individual particles. creative-diagnostics.com

3D Reconstruction: Sophisticated software classifies the 2D images and reconstructs them into a high-resolution 3D map of the complex, which, like in crystallography, is then used to build an atomic model. creative-diagnostics.com Cryo-EM is advantageous for capturing different conformational states of a protein as it binds to a ligand. creative-diagnostics.com A specialized Cryo-EM method, Microcrystal Electron Diffraction (MicroED), can determine high-resolution structures from nanocrystals, bridging the gap between the two techniques. nih.govspringernature.com

Investigation of Cellular Pathway Modulation using In Vitro Cell-Free Systems (Conceptual focus)

In vitro cell-free systems, also known as cell-free protein synthesis (CFPS) or in vitro transcription-translation (TX-TL) systems, offer a powerful platform for studying how this compound might modulate complex biological pathways without the complexities of a living cell. nih.govfrontiersin.org These systems contain the essential cellular machinery (ribosomes, polymerases, etc.) extracted from cells, typically E. coli, but lack cell walls and genomic DNA. nih.govfrontiersin.org

Conceptual Application to Pathway Analysis:

Pathway Prototyping: A specific metabolic or signaling pathway can be reconstituted in a cell-free system by adding the DNA or mRNA that codes for all the enzymes in that pathway. researchgate.netnorthwestern.edu This creates a controlled environment to study the pathway's function in isolation. nih.gov

Modulation Analysis: this compound can be introduced into this defined system to observe its direct effect on the pathway's output. For example, if a pathway produces a fluorescent or colorimetric product, any change in its production in the presence of the compound can be easily quantified.

Identifying Specific Targets: By systematically omitting or adding back individual enzymes of the reconstituted pathway, it's possible to pinpoint which specific component is being affected by this compound.

Accelerating Design-Build-Test Cycles: This approach allows for the rapid testing of how a compound interacts with a multi-component system, a process that would be much slower and more complex in living cells. northwestern.edued.ac.uk It serves as an ideal proving ground to form and test hypotheses about the compound's mechanism of action before moving to more complex cellular or in vivo models. ed.ac.uk

High-Throughput Screening Techniques for Discovery of Novel Molecular Interactions

High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. medcraveonline.combmglabtech.comwikipedia.org While HTS is often used to find initial "hits" like this compound from large libraries, the same techniques can be repurposed to discover novel molecular interactions for a compound of interest. medcraveonline.comacs.org

Methodological Approaches:

Reverse or Target-Based Screening: Instead of screening a library against one target, this compound could be screened against a large panel of diverse biological targets (e.g., kinases, GPCRs, proteases). This can uncover unexpected "off-target" interactions that may be responsible for its biological effects or represent new therapeutic opportunities.

Assay Technologies: HTS leverages miniaturized, automated assays in microtiter plates (96, 384, or 1536-well formats). wikipedia.org The detection methods must be fast and sensitive, and commonly include:

Fluorescence-based assays: Measuring changes in fluorescence intensity, polarization, or resonance energy transfer (FRET). nih.gov

Luminescence-based assays: Detecting light produced by enzymatic reactions, such as those using luciferase reporters. medcraveonline.com

Label-free technologies: Methods like SAMDI mass spectrometry can directly measure enzymatic reactions without the need for artificial labels, reducing the chance of certain false positives. acs.org

Data Analysis and Hit Selection: The massive amount of data generated requires automated data processing. wikipedia.org A "hit" is defined as a compound that shows activity above a certain statistical threshold (e.g., greater than three standard deviations from the mean of the control). These initial hits require confirmation and validation through secondary assays to eliminate false positives. medcraveonline.com

The table below provides an example of how data from a high-throughput screen might be presented.

| Assay Type | Target | Activity of this compound (% Inhibition @ 10 µM) | Hit? (Threshold >50%) |

| Kinase Panel | Kinase A | 78% | Yes |

| Kinase Panel | Kinase B | 12% | No |

| GPCR Panel | Receptor X | 65% | Yes |

| GPCR Panel | Receptor Y | 5% | No |

This table contains illustrative data for explanatory purposes.

This systematic approach allows for an unbiased and broad search for the molecular partners of this compound, potentially revealing a complex polypharmacology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Hypotheses for 2 4 Thiomorpholinyl 3 Pyridinamine Analogues

Design Principles for Systematic Structural Modifications of 2-(4-thiomorpholinyl)-3-Pyridinamine

The systematic structural modification of this compound would be guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure presents three primary regions for modification: the pyridine (B92270) ring, the exocyclic amino group, and the thiomorpholine (B91149) ring.

Pyridine Ring: The pyridine ring serves as a key aromatic scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in π-π stacking interactions with biological targets. Design principles for modifying this ring would involve:

Positional Isomerism: Moving the amino and thiomorpholinyl substituents to different positions on the pyridine ring would explore the spatial arrangement required for optimal target engagement.

Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at the unoccupied positions (4, 5, and 6) could modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, electron-withdrawing groups could alter the pKa of the pyridine nitrogen, while bulky groups could provide steric hindrance to influence selectivity. Studies on other pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance biological activity, whereas halogens or bulky groups might decrease it. jchemrev.comnih.gov

Exocyclic Amino Group: The 3-amino group is a potential hydrogen bond donor and a site for further derivatization. Modifications could include:

Acylation/Sulfonylation: Converting the primary amine to an amide or sulfonamide could introduce new interaction points and alter the compound's physicochemical properties.

Alkylation: Introduction of small alkyl groups could probe for steric tolerance in the binding pocket.

Thiomorpholine Moiety: This saturated heterocycle provides a three-dimensional character to the molecule and can influence solubility and metabolic stability. Key design considerations include:

Ring Conformation: The chair-like conformation of the thiomorpholine ring can be influenced by substituents.

Sulfur Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly impact the polarity and hydrogen bonding capacity of the moiety.

A systematic approach would involve creating a library of analogues where each of these positions is systematically varied to build a comprehensive SAR profile.

Synthetic Strategies for Diversification at the Pyridine Ring

A variety of synthetic methods can be employed to create a diverse library of this compound analogues with modifications on the pyridine ring. nih.gov

One common approach involves the synthesis of a versatile pyridine intermediate that can be subsequently elaborated. For instance, starting with a suitable 2-chloro-3-nitropyridine (B167233) derivative, the thiomorpholine moiety can be introduced via nucleophilic aromatic substitution (SNAr) of the chlorine atom. Subsequent reduction of the nitro group would yield the 3-amino functionality.

Diversification at Positions 4, 5, and 6:

Cross-Coupling Reactions: For a pre-functionalized pyridine ring (e.g., containing a bromine or iodine atom at positions 4, 5, or 6), palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination can be used to introduce a wide array of substituents.

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring, offering a more atom-economical approach to introduce new groups.

Ring Synthesis: De novo synthesis of the pyridine ring allows for the incorporation of substituents from the outset. For example, multicomponent reactions can be employed to construct highly substituted pyridine rings in a single step. nih.gov

The choice of synthetic strategy will depend on the desired modifications and the availability of starting materials.

Exploration of Substituent Effects on the Thiomorpholine Moiety

The thiomorpholine ring is a critical component that can significantly influence the pharmacological and pharmacokinetic properties of the parent compound. jchemrev.comresearchgate.net Exploration of substituent effects on this moiety is therefore crucial for understanding its role in biological activity.

Substitution on the Nitrogen Atom: While the parent compound has the thiomorpholine nitrogen attached to the pyridine ring, in related scaffolds, N-substitution on the thiomorpholine ring with various alkyl or aryl groups can be explored to probe for additional binding interactions.

Substitution on the Carbon Atoms: Introduction of substituents on the carbon atoms of the thiomorpholine ring can impact its conformation and lipophilicity. For example, methyl groups could be introduced to explore steric constraints within the binding site.

Oxidation of the Sulfur Atom: The sulfur atom of the thiomorpholine ring is a key site for modification. It can be oxidized to form the corresponding sulfoxide (thiomorpholine S-oxide) or sulfone (thiomorpholine S,S-dioxide). This transformation has profound effects on the molecule's properties:

Polarity and Solubility: The sulfoxide and sulfone are significantly more polar than the sulfide, which can improve aqueous solubility.

Hydrogen Bonding: The oxygen atoms of the sulfoxide and sulfone can act as hydrogen bond acceptors, potentially forming new interactions with the biological target.

Metabolic Stability: Oxidation of the sulfur atom can block a potential site of metabolism.

The impact of these modifications on biological activity would need to be evaluated to determine the optimal oxidation state of the sulfur atom.

Hypothetical SAR Data for Thiomorpholine Modifications:

| Modification | Hypothesized Effect on Activity | Rationale |

| Sulfur Oxidation (Sulfoxide) | Potentially increased or decreased | Increased polarity and H-bond acceptor capacity may alter binding. |

| Sulfur Oxidation (Sulfone) | Potentially increased or decreased | Further increase in polarity and H-bond acceptor capacity. |

| C-2/C-6 Methylation | Likely decreased | Introduction of steric bulk may disrupt binding. |

| C-3/C-5 Methylation | Potentially tolerated | May influence ring conformation and lipophilicity. |

Topological and Pharmacophore Analysis for Analogues of this compound

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its structural features.

A likely pharmacophore would include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

A Hydrogen Bond Donor: The exocyclic 3-amino group.

A Hydrophobic/Aromatic Feature: The pyridine ring itself.

A Hydrophobic/3D Feature: The thiomorpholine ring.

By comparing the conformations and activities of a series of analogues, this initial hypothesis can be refined. For example, if oxidation of the thiomorpholine sulfur to a sulfone leads to increased activity, the pharmacophore model could be updated to include a hydrogen bond acceptor feature at that position.

Topological analysis, which examines the connectivity and shape of the molecule, can also provide valuable insights. Descriptors such as molecular connectivity indices and shape indices can be correlated with biological activity to understand the structural requirements for potency.

Computational Approaches to SAR/SPR Modeling and Prediction

Computational methods play a crucial role in modern drug discovery by enabling the prediction of SAR and SPR, thereby prioritizing the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For the this compound analogues, a 2D-QSAR model could be developed using descriptors such as:

Electronic Descriptors: Hammett constants, dipole moment.

Steric Descriptors: Molar refractivity, Taft steric parameters.

Lipophilic Descriptors: LogP, polar surface area.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding of the SAR by mapping the steric and electrostatic fields around the molecules. The results of a 3D-QSAR study can be visualized as contour maps, highlighting regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of the this compound analogues. Docking simulations can help to:

Identify key amino acid residues involved in binding.

Explain the observed SAR.

Suggest new modifications to improve binding affinity.

By combining these computational approaches with experimental data, a robust SAR/SPR model can be developed to guide the optimization of this compound analogues into potent and selective therapeutic agents.

Advanced Analytical and Methodological Approaches in the Characterization of 2 4 Thiomorpholinyl 3 Pyridinamine

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation (e.g., 2D NMR, solid-state NMR, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure determination of organic molecules in solution and the solid state. For 2-(4-thiomorpholinyl)-3-Pyridinamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework, as well as the electronic environment of the nitrogen atoms.

1D and 2D NMR in Solution: The initial analysis would involve 1H and 13C NMR spectra. The 1H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the thiomorpholine (B91149) ring. researchgate.net The aromatic region would feature signals for the three protons on the disubstituted pyridine ring, with their coupling patterns revealing their relative positions. The aliphatic region would contain signals corresponding to the two sets of methylene (B1212753) protons in the thiomorpholine ring, likely appearing as triplets due to coupling with adjacent CH2 groups.

To definitively assign these resonances and establish connectivity, 2D NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, confirming the connectivity between adjacent protons within the pyridine ring and within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

Table 7.1.1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary depending on solvent and experimental conditions.)

| Position | Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | C | - | ~155-160 |

| 3 | C | - | ~115-120 |

| NH2 (on C3) | N-H | ~5.0-6.0 (broad s) | - |

| 4 | C | - | ~150-155 |

| 5 | C-H | ~6.6-6.8 (dd) | ~108-112 |

| 6 | C-H | ~7.8-8.0 (dd) | ~145-150 |

| 2', 6' (Thiomorpholine) | C-H | ~3.2-3.4 (t) | ~50-55 |

| 3', 5' (Thiomorpholine) | C-H | ~2.7-2.9 (t) | ~25-30 |

15N NMR Spectroscopy: Given the presence of three nitrogen atoms in distinct chemical environments (amine, pyridine, and thiomorpholine), 15N NMR spectroscopy offers profound insight. nih.gov Due to the low natural abundance and sensitivity of the 15N nucleus, experiments like 1H-15N HMBC are typically employed. ipb.ptresearchgate.net This technique would provide the chemical shifts for each nitrogen, which are highly sensitive to protonation state, hybridization, and electronic effects. nih.gov For instance, the pyridine nitrogen would have a characteristic chemical shift distinct from the sp3-hybridized thiomorpholine nitrogen and the sp2-hybridized exocyclic amine nitrogen. nih.govspectrabase.com

Solid-State NMR (ssNMR): To study the compound in its crystalline or amorphous solid form, ssNMR is the technique of choice. 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can provide information on molecular packing, polymorphism, and the presence of different tautomers or conformers in the solid state. researchgate.net Any differences in chemical shifts between the solution and solid-state spectra can indicate specific intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis (Methodological Focus)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for molecular formula determination and structural analysis. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), HRMS provides a highly accurate mass measurement of the molecular ion, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition.

Methodology: The analysis would be conducted on an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. A sample of this compound would be introduced, ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M+H]+ in ESI or M+• in EI) would be measured precisely.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to probe the structure by inducing fragmentation of the isolated molecular ion. This is typically achieved through Collision-Induced Dissociation (CID), where the ion collides with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest bonds. nih.gov The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure.

For this compound (Molecular Weight: 195.29), a plausible fragmentation pathway can be proposed based on the known behavior of similar heterocyclic systems. sapub.orgarkat-usa.org

Initial Cleavage: The most likely initial fragmentation events would involve the thiomorpholine moiety. Cleavage of the C4(pyridine)-N4(thiomorpholine) bond could occur.

Thiomorpholine Ring Fragmentation: The thiomorpholine ring itself is prone to fragmentation. A common pathway involves a retro-Diels-Alder-type fragmentation or successive loss of small neutral molecules like ethylene (B1197577) (C2H4) or thioformaldehyde (B1214467) (CH2S).

Pyridine Ring Fragmentation: Following the loss of the thiomorpholine substituent, the remaining aminopyridine cation could undergo further fragmentation, typically involving the loss of HCN or related small molecules, characteristic of pyridine ring cleavage.

Table 7.2.1: Plausible HRMS Fragments for this compound (Note: Based on a proposed fragmentation pathway. m/z values correspond to the monoisotopic mass of the most likely fragment ions.)

| Proposed Fragment Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]+ | C9H14N3S+ | 196.0954 | Protonated molecular ion |

| [M+H - C2H4]+ | C7H10N3S+ | 170.0641 | Loss of ethylene from thiomorpholine ring |

| [M+H - CH2S]+ | C8H12N3+ | 150.1026 | Loss of thioformaldehyde from thiomorpholine ring |

| [C5H6N3]+ | C5H6N3+ | 108.0556 | 3-aminopyridin-4-yl cation (loss of thiomorpholine radical from M+•) |

| [C4H8NS]+ | C4H8NS+ | 102.0423 | Thiomorpholinium cation (cleavage of C-N bond) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Studies (Focus on methodology and structural insights)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Methodology: The first and often most challenging step is to grow a single crystal of high quality, free from defects. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The crystal diffracts the X-rays into a specific pattern of reflections, which are collected by a detector. The intensities and positions of these reflections are processed mathematically to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, and the full 3D structure of the molecule can be modeled.

Structural Insights: For this compound, an X-ray crystal structure would provide several key insights:

Conformation: It would unambiguously confirm the conformation of the six-membered thiomorpholine ring, which is expected to adopt a stable chair conformation, similar to other morpholine-containing structures. nih.gov

Planarity: The analysis would reveal the degree of planarity of the pyridine ring and the orientation of the thiomorpholine and amine substituents relative to this ring.

Bond Parameters: Precise bond lengths and angles would be determined, offering insight into the electronic nature of the bonds (e.g., the C-S and C-N bonds in the thiomorpholine ring and the C-N bonds within the pyridine ring).

Crystal Packing and Intermolecular Interactions: The study would elucidate how the molecules pack together in the crystal lattice. It would reveal any intermolecular hydrogen bonds, for example, between the amine (NH2) group of one molecule and the pyridine nitrogen or thiomorpholine sulfur of a neighboring molecule. These interactions are critical in defining the physical properties of the solid material.

Table 7.3.1: Hypothetical Crystallographic Data for this compound (Note: This table presents typical parameters that would be obtained from an X-ray crystallography experiment.)

| Parameter | Example Value |

|---|---|

| Chemical formula | C9H13N3S |

| Formula weight | 195.29 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 98.5° |

| Volume | 1045 Å3 |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.24 g/cm3 |

| Final R-factor | R1 = 0.045 |

Chromatographic and Separation Science Techniques for Purity and Isolation (Methodological Focus)

Chromatographic techniques are essential for both the purification of synthesized compounds and the determination of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis of chemical purity.

Methodological Focus (HPLC): A robust HPLC method for this compound would typically be a reverse-phase method.

Stationary Phase: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column would be appropriate, as these nonpolar stationary phases are effective at retaining moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid/ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. ptfarm.pl The gradient would start with a high percentage of the aqueous phase and gradually increase the organic phase percentage to elute the compound and any more nonpolar impurities.

Detection: Given the presence of the pyridine chromophore, UV detection would be highly effective. A full UV spectrum would be taken to determine the wavelength of maximum absorbance (λmax), which would then be used for quantitative analysis to ensure maximum sensitivity. ptfarm.pl

Purity Analysis: The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp, symmetrical peak.

Isolation: For purification on a larger scale, preparative HPLC can be used. This technique employs the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate gram-level quantities of the target compound from reaction mixtures or impurities.

Table 7.4.1: Typical HPLC Method Parameters for Purity Analysis (Note: This table presents a representative set of conditions for an analytical HPLC method.)

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | λmax (~240-260 nm, to be determined) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Future Directions, Research Challenges, and Broader Impact of 2 4 Thiomorpholinyl 3 Pyridinamine Research

Development of 2-(4-thiomorpholinyl)-3-Pyridinamine as a Chemical Probe for Biological Systems

The unique structure of this compound, featuring a versatile aminopyridine core, makes it an excellent candidate for development as a chemical probe. rsc.org Chemical probes are essential small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in complex biological systems. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore known for its ability to engage in various biological interactions, making it a valuable starting point for probe development. rsc.orgnih.gov

The development process often involves iterative cycles of synthesis and biological testing to optimize potency, selectivity, and cell permeability. The thiomorpholine (B91149) group on the this compound scaffold offers a key site for modification. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-cross-linking groups to this position, researchers can create a suite of specialized probes. These probes could be used for:

Target Identification and Validation: Identifying the specific cellular targets of bioactive compounds.

Imaging: Visualizing the subcellular localization and dynamics of target proteins in living cells.

Activity-Based Protein Profiling (ABPP): Quantifying the activity of specific enzymes within their native cellular environment.

A significant challenge lies in achieving high selectivity for a single target to avoid off-target effects that could confound experimental results. The design must balance the structural requirements for target binding with the properties needed for a functional probe, such as appropriate linker length and minimal steric hindrance from the attached reporter tag.

Contributions to Fundamental Organic Reaction Methodologies and Green Chemistry

The synthesis of N-heterocycles like this compound is a central theme in organic chemistry. rsc.orgnih.gov The development of novel and efficient synthetic routes to this and related structures contributes significantly to the broader field of organic synthesis. rsc.org Modern synthetic chemistry increasingly emphasizes the development of methods that are not only efficient but also environmentally benign. rasayanjournal.co.in

Research into the synthesis of the this compound scaffold can drive innovation in several areas of reaction methodology:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the complex pyridine (B92270) core in a single step. rasayanjournal.co.innih.gov This approach improves efficiency and reduces waste by minimizing intermediate purification steps. researchgate.net

Catalysis: Exploring novel catalysts, including metal-based and organocatalysts, to facilitate C-N bond formation, which is crucial for constructing the pyridinamine structure. rsc.org

Direct C-H Amination: Developing methods to directly install the amino group onto a pyridine ring, which would represent a highly atom-economical approach compared to traditional methods requiring pre-functionalized substrates.

These advancements are not limited to this specific molecule; the principles and methods developed can be applied to the synthesis of a wide array of other important nitrogen-containing heterocyclic compounds used in pharmaceuticals and materials science. nih.govresearchgate.net

Rational Design Principles Derived from the this compound Scaffold

The this compound scaffold serves as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The study of this scaffold and its derivatives allows for the elucidation of key rational design principles and structure-activity relationships (SAR). nih.govresearchgate.net

Key design principles derived from this scaffold include:

Scaffold Hopping: Replacing the core pyridinamine structure with other isosteric rings (e.g., pyrimidine, furanopyrimidine) to explore new chemical space and improve properties like potency or metabolic stability. nih.govmdpi.com

Hydrogen Bonding: The 2-amino group and the pyridine nitrogen are critical hydrogen bond donors and acceptors, respectively, which often play a crucial role in anchoring the molecule within a protein's binding site. nih.gov

Modulation of Physicochemical Properties: The thiomorpholine ring provides a handle for modifying properties such as solubility, lipophilicity, and metabolic stability. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can dramatically alter the polarity and hydrogen bonding capacity of the molecule.

By systematically modifying the scaffold and analyzing the resulting changes in biological activity, chemists can build predictive models for designing more potent and selective drug candidates. nih.govnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights from Pyridine-Based Scaffolds

| Scaffold Modification | Observed Effect on Activity/Properties | Rationale/Example | Reference |

|---|---|---|---|

| Addition of -OH or -NH2 groups | Can enhance antiproliferative activity | These groups act as key hydrogen bond donors/acceptors, improving interaction with biological targets. | nih.gov |

| Introduction of bulky or halogen groups | May decrease antiproliferative activity | Steric hindrance can prevent optimal binding in the target's active site. | nih.gov |

| N-Methylation of an attached ring | Can improve metabolic stability and cell permeability | Example: N-methylation of an imidazolidin-4-one (B167674) attached to a thienopyrimidine core improved stability in mouse liver microsomes (MLM). | nih.gov |

| Replacement of thiophene (B33073) with furan (B31954) ring (Scaffold Hop) | Can restore potent inhibition while altering polarity | A furanopyrimidine analog regained potent Notum inhibition compared to a less active dimethyl furan version. | nih.gov |

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies can be powerfully applied to research on the this compound scaffold. digitellinc.comed.ac.uk AI/ML models can accelerate the discovery process by predicting the properties and activities of virtual compounds before they are synthesized. nih.gov

Applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Training ML models on existing data for aminopyridine derivatives to predict the biological activity of new, unsynthesized analogs. nih.govnih.gov This allows for the rapid screening of vast virtual libraries.

Generative Models: Using deep learning to design novel molecules based on the this compound scaffold that are optimized for specific properties, such as high target affinity and low predicted toxicity.

Predictive ADMET Models: Developing models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives, helping to prioritize compounds with better drug-like properties for synthesis. mdpi.com

Reaction Optimization: Employing ML algorithms to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of new derivatives, saving time and resources.

A significant challenge is the need for large, high-quality datasets to train these models effectively. openreview.net By combining computational predictions with targeted experimental validation, researchers can navigate the vast chemical space more efficiently, focusing resources on the most promising compounds. mdpi.comrsc.org

Sustainability and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are essential for the sustainable development of chemical processes. numberanalytics.com The synthesis of this compound and its derivatives provides a platform for implementing and advancing these principles. nih.gov The goal is to design synthetic routes that are not only efficient but also minimize environmental impact. rsc.org

Key green chemistry strategies applicable to the synthesis of this scaffold include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inunica.it

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.govnih.gov

Catalyst Recyclability: Using heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.net

High Atom Economy: Designing reactions, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste generation. researchgate.netnih.gov

The greenness of a synthetic route can be quantitatively assessed using various metrics, providing a framework for comparing different methods and identifying areas for improvement. mdpi.com

Table 2: Comparison of Synthetic Methodologies by Green Chemistry Principles

| Methodology | Green Chemistry Principle(s) Addressed | Advantages | Potential Application to Scaffold Synthesis | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency, Waste Prevention | Shorter reaction times, higher yields, purer products. | Rapid synthesis of pyridine derivatives via MCRs. | nih.govnih.gov |

| Solvent-Free Reactions (Neat/Ball-Milling) | Use of Safer Solvents and Auxiliaries, Waste Prevention | Eliminates solvent waste, can lead to higher efficiency and simpler workup. | Fischer indole (B1671886) synthesis has been shown to be effective under ball-milling conditions. | unica.itresearchgate.net |

| Multicomponent Reactions (MCRs) | Atom Economy, Waste Prevention | Combines multiple steps into one pot, avoiding isolation of intermediates and reducing waste. | Efficient one-pot synthesis of substituted 2-aminopyridines. | rasayanjournal.co.innih.gov |

| Aqueous Medium Synthesis | Use of Safer Solvents | Water is a non-toxic, non-flammable, and inexpensive solvent. | One-pot cyclocondensation of primary amines and dihalides. | nih.gov |

| Biocatalysis | Use of Renewable Feedstocks, Catalysis | High selectivity and efficiency under mild reaction conditions. | Enzymatic reactions could be developed for specific bond formations. | numberanalytics.com |

Q & A

Q. What are the common synthetic routes for 2-(4-thiomorpholinyl)-3-pyridinamine, and what catalysts are typically employed?

- Methodological Answer : The synthesis often involves multi-step reactions, starting with pyridine or thiomorpholine derivatives. A typical approach includes:

- Nucleophilic substitution : Reacting 3-aminopyridine with 4-thiomorpholine derivatives under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like DMF or toluene .

- Catalytic coupling : Palladium or copper catalysts facilitate C–N bond formation in heterocyclic systems, as seen in analogous pyridinamine syntheses .

- Skraup-like conditions : For fused-ring systems, acrolein or glycerol derivatives may be used under acidic conditions, though yields may vary depending on oxidizing agents .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and thiomorpholine integration. For example, thiomorpholine’s sulfur atom causes distinct deshielding in adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected m/z ~237 for CHNS) and detects fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) with reverse-phase columns and UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound, given its ecological toxicity?

- Methodological Answer :

- Acute toxicity : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. Fish toxicity data (ChV = 2.3 mg/L) suggest strict waste disposal protocols .

- Environmental persistence : Biodegradation testing (e.g., OECD 301F) is recommended, as similar pyridinamines show low bioaccumulation (BCF = 3.2) but environmental persistence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Temperature control : Maintain 80–100°C for thiomorpholine coupling to minimize side reactions (e.g., oxidation of sulfur) .

- Catalyst screening : Test Pd(OAc) vs. CuI for C–N coupling efficiency. Palladium catalysts often provide higher yields (>70%) but require rigorous inert conditions .

- Solvent effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Iterative analysis : Re-run NMR under varied conditions (e.g., DMSO-d vs. CDCl) to resolve signal splitting caused by tautomerism .

- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for thiomorpholine’s sulfur-linked protons .

- Contradiction framework : Apply qualitative research principles (e.g., triangulation of MS, NMR, and X-ray crystallography) to reconcile conflicting data .

Q. What computational methods support the prediction of biological activity for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes, leveraging structural analogs (e.g., thieno[3,2-d]pyrimidines with anti-cancer activity) .

- QSAR modeling : Train models on pyridinamine derivatives to predict logP, solubility, and toxicity profiles .

Q. How can researchers evaluate environmental persistence and biodegradation pathways of this compound?

- Methodological Answer :

- OECD 307 testing : Assess aerobic soil degradation under controlled humidity and temperature .

- Metabolite identification : Use LC-QTOF-MS to detect intermediates (e.g., sulfoxide derivatives) formed during microbial degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.